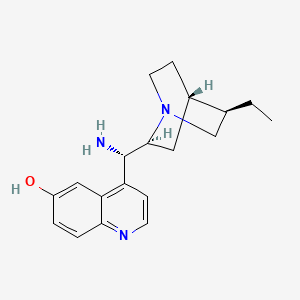

3-Amino-2-chloroisonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-chloroisonicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da . It is supplied by various manufacturers, including Clinivex and Dayang Chem (Hangzhou) Co., Ltd .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy. The N-H stretch appears as a strong, broad band between 3100-2600 cm−1 in the infrared spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines, such as this compound, can react with acids to form salts soluble in water . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

Amines, like this compound, act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Homoallylic Primary Amines

Research demonstrates the utility of aldehydes in three-component reactions involving ammonia and allylboronates to produce homoallylic primary amines with high chemo- and stereoselectivities. Such reactions facilitate the stereoselective synthesis of uncommon alpha-amino acids like alloisoleucine, showcasing the role of aldehydes as key intermediates in the synthesis of biologically relevant molecules (Sugiura, Hirano, & Kobayashi, 2004).

Iron-Catalyzed Annulation

The iron-catalyzed [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes represents a significant advancement, offering a stereoselective and atom-economic method to access 2-aminotetrahydrofurans. This method underscores the importance of aldehydes in constructing complex structures central to DNA and RNA, highlighting their broad utility in synthetic organic chemistry (Benfatti, de Nanteuil, & Waser, 2012).

Organoselenium-Catalyzed Amination

Research on organoselenium catalysis demonstrates its efficiency in synthesizing 3-amino allylic alcohols with excellent regio- and stereoselectivity. This methodology emphasizes the catalytic potential of organoselenium compounds in facilitating direct amination reactions, offering a novel approach to synthesizing valuable organic compounds (Deng et al., 2015).

Synthesis of Beta3-Amino Acids

A novel method for synthesizing beta(3)-amino acids involves the selective oxidation of phthalimide-protected allylic amines under Wacker conditions. This process exemplifies the versatility of aldehydes in producing amino acids and alcohols through oxidation or reduction, followed by deprotection steps, highlighting their significance in the synthesis of biologically important molecules (Weiner et al., 2009).

Safety and Hazards

Direcciones Futuras

Amine functionalized materials, which include compounds like 3-Amino-2-chloroisonicotinaldehyde, are being explored for various applications, including CO2 capture . Additionally, ω-transaminases, which can act on amines, are being studied for their potential in synthesizing complex chemical compounds .

Propiedades

IUPAC Name |

3-amino-2-chloropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWMWWUBXMYJEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855749 |

Source

|

| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289046-28-1 |

Source

|

| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)